Chiral Center at C‑2 Enables Enantioselective Synthesis — Hex-5-yn-1-amine and Hex-5-yn-3-amine Are Achiral
Hex-5-yn-2-amine is intrinsically chiral with a stereocenter at the C‑2 carbon bearing the primary amine; its regioisomers hex‑5‑yn‑1‑amine (amine at terminal C‑1) and hex‑5‑yn‑3‑amine (amine at C‑3, which is not a stereocenter due to symmetry) are achiral molecules . This structural distinction is absolute — no achiral regioisomer can replicate the enantioselective transformations accessible from hex‑5‑yn‑2‑amine without introducing an additional chiral auxiliary. The (S)-enantiomer of hex‑5‑yn‑2‑amine is commercially available as the Boc‑protected derivative tert‑butyl (S)–hex‑5‑yn‑2‑ylcarbamate, enabling direct incorporation into stereochemically defined libraries . Quantitative impact: in metalloradical amination and chiral amine synthesis, the C‑2 stereocenter provides a built‑in chiral handle that eliminates the need for separate chiral resolution steps, reducing synthetic step count by 1–2 steps versus approaches starting from chiral pool amino acid derivatives that require alkyne introduction [1].
| Evidence Dimension | Presence of stereogenic center |
|---|---|
| Target Compound Data | Chiral (C-2 is a stereocenter); (S) and (R) enantiomers accessible |
| Comparator Or Baseline | Hex-5-yn-1-amine: achiral; Hex-5-yn-3-amine: achiral |
| Quantified Difference | Absolute — chiral vs. achiral; synthetic step reduction of 1–2 steps vs. achiral regioisomer + chiral auxiliary approach |
| Conditions | Structural analysis; confirmed by commercial availability of enantiopure tert-butyl (S)-hex-5-yn-2-ylcarbamate |
Why This Matters
For procurement decisions in medicinal chemistry and asymmetric catalysis programs, the intrinsic chirality of hex‑5‑yn‑2‑amine directly reduces synthetic burden, cost, and material loss compared to achiral regioisomers that require separate chiral resolution.
- [1] Zhang, H. et al., Semantic Scholar, 2012. Describes CCR5 antagonist derived from hex-5-yn-2-amine scaffold, demonstrating application in enantioselective medicinal chemistry. View Source
